N-(3-(tert-butyl)isoxazol-5-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-14(2,3)9-6-10(22-19-9)17-12(21)13-18-11(20-23-13)8-7-15-4-5-16-8/h4-7H,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJFWAIDRCWOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(tert-butyl)isoxazol-5-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the oxadiazole family. Its unique structure, characterized by the presence of isoxazole and pyrazine rings, suggests potential biological activities that could be leveraged in pharmaceutical applications. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N6O3, with a molecular weight of 314.305 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially affecting its solubility and biological activity.
Anticancer Activity
Oxadiazole derivatives have been widely studied for their anticancer properties. For instance, a review highlighted various 1,3,4-oxadiazole derivatives that exhibited significant cytotoxic effects against multiple cancer cell lines. In particular:
| Compound | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HEPG2, MCF7 | 1.18 ± 0.14 | EGFR inhibition |
| Compound B | SW1116, BGC823 | 0.2757 | Src inhibition |
| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | Various | 0.420 ± 0.012 | Alkaline phosphatase inhibition |
These findings suggest that this compound may also possess anticancer properties due to its structural characteristics .
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit antimicrobial properties against various pathogens. A study conducted on related compounds indicated effective inhibition of Mycobacterium tuberculosis strains. The most active compounds demonstrated IC50 values significantly lower than standard treatments .
The precise mechanism of action for this compound remains to be fully elucidated; however, several proposed mechanisms based on similar compounds include:
- Enzyme Inhibition : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Some derivatives have been shown to intercalate with DNA or disrupt DNA repair mechanisms.
- Signal Transduction Modulation : Compounds may alter signaling pathways critical for cell growth and apoptosis.
Case Studies and Experimental Findings
While direct studies on this specific compound are scarce, analogous studies provide insights into its potential:
- Anticancer Studies : In vitro assays have shown that structurally similar oxadiazoles can inhibit cancer cell growth effectively.
- Antimicrobial Studies : Compounds with similar functionalities have demonstrated efficacy against resistant strains of bacteria and fungi.
Scientific Research Applications
Antimicrobial Activity
Research suggests that compounds within the oxadiazole family exhibit antimicrobial properties. N-(3-(tert-butyl)isoxazol-5-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide may serve as a lead compound for developing new antimicrobial agents. Its structural similarities to other known antimicrobial agents indicate potential effectiveness against bacterial and fungal infections.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(isoxazol-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | Isoxazole and oxadiazole rings | Antimicrobial properties reported |
| 4-(5-isoxazolyl or 5-pyrazolyl)-1,2,4-oxadiazol | Isoxazole linked to oxadiazole | Anticancer activity observed |
Anticancer Potential
The compound's structural characteristics suggest it may interact with biological targets involved in cancer progression. Preliminary studies indicate that derivatives of oxadiazoles can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigation into the specific mechanisms of action for this compound is warranted.
Neuroprotective Effects
Given the complexity of neurological disorders and the role of oxidative stress in their progression, compounds that can modulate neuroprotective pathways are of significant interest. The potential of this compound to influence neuroinflammation and neuronal survival warrants further exploration.
Material Science Applications
The unique chemical properties of this compound may also lend itself to applications in material science:
Organic Electronics
Due to its electronic properties, the compound could be utilized in the development of organic semiconductors or photovoltaic devices. The presence of multiple heteroatoms in its structure may enhance charge transport properties.
Coatings and Polymers
The lipophilic nature imparted by the tert-butyl group suggests potential applications in coatings that require water resistance or specific surface properties. Research into polymer composites incorporating this compound could yield materials with enhanced durability or functionality.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent effects, synthetic accessibility, and inferred pharmacological properties.
Structural and Functional Analogues
N-(Cyclopropylmethyl)-N-[1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide
- Key Features :
- Oxadiazole substituted with 5-methyl group and pyrazine.
- Contains a bis(trifluoromethyl)benzamide group and cyclopropylmethyl substituent.
- Comparison :
- Cyclopropylmethyl may confer conformational rigidity compared to the tert-butyl group in the target compound, affecting binding pocket compatibility .
3-[3-(1-[[3,5-Bis(trifluoromethyl)benzoyl]amino]ethyl)pyrazin-2-yl]-N-Ethyl-N-Methyl-1,2,4-oxadiazole-5-carboxamide (I-2) Key Features:
- Ethyl-methyl carboxamide substituent and bis(trifluoromethyl)benzoyl group.
- Comparison :
- Bis(trifluoromethyl) groups enhance electron-withdrawing effects, possibly stabilizing the oxadiazole ring .
3-(Aminomethyl)-N-[2-(1H-Indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide Key Features:
- Aminomethyl substituent on oxadiazole and indole-containing side chain. Comparison:
- The indole moiety introduces hydrogen-bonding capacity, which may improve target affinity but reduce blood-brain barrier penetration.
Hypothetical Pharmacological Implications
Q & A
Q. What are the optimal synthetic routes for N-(3-(tert-butyl)isoxazol-5-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling the isoxazole and oxadiazole moieties via carboxamide linkage. Key steps include:
- Oxadiazole formation : Cyclization of precursors (e.g., acylhydrazides with nitriles) under microwave or reflux conditions .
- Coupling reactions : Use of coupling agents like EDCI/HOBt in DMF or dichloromethane to attach the pyrazine and tert-butyl-isoxazole groups .
- Yield optimization : Solvent polarity (DMF vs. THF), temperature (0–60°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) significantly affect yields. Ultrasound-assisted synthesis can enhance reaction rates by 30–40% compared to traditional methods .
Q. How should researchers characterize the structural integrity of this compound to confirm its purity?
- Methodological Answer : Use a multi-analytical approach:
- NMR spectroscopy : - and -NMR to verify tert-butyl (δ 1.3–1.5 ppm) and pyrazine aromatic protons (δ 8.5–9.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ≈ 384.15 g/mol).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray crystallography (if crystalline): Resolve bond angles and confirm oxadiazole-isoxazole planar alignment .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Screen against GSK-3β or CDK2 using ADP-Glo™ assays, given oxadiazole’s affinity for ATP-binding pockets .
- Antimicrobial activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes to targets like GSK-3β. Focus on pyrazine’s π-π stacking and oxadiazole’s hydrogen-bonding interactions .
- QSAR studies : Correlate substituent effects (e.g., tert-butyl steric bulk) with activity using Gaussian-based DFT calculations .
- MD simulations : Assess stability of ligand-protein complexes (50–100 ns trajectories) to prioritize derivatives with lower binding free energies .
Q. What strategies mitigate instability of the oxadiazole ring under physiological conditions?
- Methodological Answer :
- pH stability studies : Perform accelerated degradation tests in buffers (pH 1–9) to identify labile bonds. Oxadiazoles degrade faster in acidic media (pH < 3) due to protonation-induced ring strain .
- Prodrug approaches : Mask the carboxamide as an ester or PEGylated derivative to enhance plasma stability .
- Excipient screening : Co-formulate with cyclodextrins to shield the oxadiazole moiety .
Q. How should contradictory data on biological activity between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (%F) and metabolic stability (microsomal assays) to address poor in vivo exposure .
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., pyrazine N-oxidation) that may reduce efficacy .
- Dose-response recalibration : Adjust in vivo dosing regimens based on allometric scaling (e.g., mouse-to-human conversion) .
Q. What techniques improve regioselectivity during functionalization of the pyrazine ring?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., Boc) at the pyrazine N-1 position to bias C-5 substitution .
- Metal-catalyzed cross-coupling : Use Pd(OAc)/XPhos for Suzuki-Miyaura reactions at C-2, leveraging steric hindrance from tert-butyl .
- Electrophilic substitution : Nitration (HNO/HSO) favors C-3 due to electron-withdrawing oxadiazole .
Q. How can reaction scalability be achieved without compromising purity in multi-step syntheses?
- Methodological Answer :
- Flow chemistry : Implement continuous flow for exothermic steps (e.g., oxadiazole cyclization) to improve heat dissipation and yield .
- In-line purification : Couple reactors with scavenger columns (e.g., silica gel for byproduct removal) .
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
